An In-Depth Technical Guide to 8-(Bromomethyl)isoquinoline Hydrobromide
An In-Depth Technical Guide to 8-(Bromomethyl)isoquinoline Hydrobromide
This guide provides a comprehensive technical overview of 8-(Bromomethyl)isoquinoline hydrobromide (CAS Number: 1215541-16-4), a key building block for researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, key applications, and essential safety and handling information.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Its rigid bicyclic structure serves as a versatile scaffold for the design of molecules with diverse therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents.[1][2][3] The introduction of a reactive bromomethyl group at the 8-position, as in 8-(bromomethyl)isoquinoline, provides a crucial handle for synthetic chemists to elaborate the core structure and explore new chemical space. The hydrobromide salt form of this compound often enhances its stability and handling characteristics, making it a more convenient reagent for laboratory use.[4]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| Chemical Name | 8-(Bromomethyl)isoquinoline hydrobromide | N/A |
| Synonym | 8-(Bromomethyl)-8-azanaphthalene hydrobromide | [5] |
| CAS Number | 1215541-16-4 | [5][6] |
| Molecular Formula | C₁₀H₉Br₂N | [6] |
| Molecular Weight | 303.00 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [5] |
| Melting Point | Not explicitly available for the hydrobromide salt. The related compound, 1-(bromomethyl)isoquinoline hydrobromide, has a melting point of 180-190 °C, suggesting a relatively high melting point for the 8-bromo isomer as well. | [7][8] |
| Solubility | The hydrobromide salt form generally enhances solubility in polar solvents.[9] Detailed solubility data is not widely published, but it is expected to be soluble in polar protic solvents like methanol and water, and potentially in polar aprotic solvents like DMSO and DMF. |
Synthesis of 8-(Bromomethyl)isoquinoline Hydrobromide: A Step-by-Step Protocol
Synthesis of 8-Methylisoquinoline
The initial step involves the synthesis of 8-methylisoquinoline. Several methods for the synthesis of substituted quinolines and isoquinolines are known, such as the Skraup synthesis or the Doebner-von Miller reaction for quinolines. A plausible approach for 8-methylisoquinoline would be a variation of these established methods, starting from commercially available o-toluidine.
Protocol:
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reagents: To the flask, add o-toluidine and glycerol.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The addition is exothermic and should be controlled.
-
Moderator: Add ferrous sulfate as a moderator to control the reaction's vigor.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically around 130-150°C) for several hours.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude 8-methylisoquinoline is then purified by steam distillation or column chromatography to yield the pure product.
Free-Radical Bromination of 8-Methylisoquinoline
The conversion of 8-methylisoquinoline to 8-(bromomethyl)isoquinoline is achieved through a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylisoquinoline in a suitable solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reaction Conditions: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Isolation of the Free Base: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-(bromomethyl)isoquinoline free base. This can be purified by column chromatography.
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Hydrobromide Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrobromic acid in a compatible solvent is added dropwise with stirring. The hydrobromide salt will precipitate out of the solution.
-
Final Product: The precipitated 8-(bromomethyl)isoquinoline hydrobromide is collected by filtration, washed with a cold solvent, and dried under vacuum.
Key Applications in Research and Development
8-(Bromomethyl)isoquinoline hydrobromide is a valuable reagent in organic synthesis, primarily serving as an electrophilic building block for the introduction of the isoquinolin-8-ylmethyl moiety into various molecules.
Drug Discovery and Medicinal Chemistry
The isoquinoline core is a cornerstone in medicinal chemistry. The reactive bromomethyl group of 8-(bromomethyl)isoquinoline allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This enables the synthesis of a diverse library of isoquinoline derivatives for biological screening.
-
Enzyme Inhibitors: The free base, 8-(bromomethyl)isoquinoline, has been identified as a condensed heterocyclic inhibitor of CD26 (dipeptidyl peptidase-4), an enzyme implicated in glucose metabolism.[10] This highlights the potential for derivatives of this compound to be explored as antidiabetic agents.
-
Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity. The ability to functionalize the 8-position allows for the modulation of the molecule's steric and electronic properties to optimize its interaction with biological targets.
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Other Therapeutic Areas: The versatility of the isoquinoline scaffold extends to the development of agents for various other diseases, making 8-(bromomethyl)isoquinoline a valuable starting material for a broad range of drug discovery programs.[2][11]
Materials Science
The rigid, planar structure of the isoquinoline ring system also makes it an interesting component for the development of novel organic materials with specific electronic or photophysical properties. The bromomethyl group can be used to anchor the isoquinoline core to polymers or other molecular frameworks to create functional materials.
Safety, Handling, and Storage
| Hazard Category | Recommendations |
| Health Hazards | Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Irritation: Causes skin, eye, and respiratory tract irritation.[8] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear compatible chemical-resistant gloves. Respiratory Protection: Use in a well-ventilated area or with a certified respirator. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |
| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Immediately wash with soap and plenty of water. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. |
Conclusion
8-(Bromomethyl)isoquinoline hydrobromide is a strategically important synthetic intermediate that provides a gateway to a wide array of novel isoquinoline derivatives. Its utility in drug discovery, particularly in the search for new enzyme inhibitors and anticancer agents, is significant. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers to effectively and safely utilize this valuable chemical tool in their scientific endeavors.
References
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
-
What are the applications of 8-bromoisoquinoline? (2023). Knowledge. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-methylquinoline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 19, 2026, from [Link]
-
Buy 1-(bromomethyl)isoquinoline hydrobromide from Conier Chem&Pharma Limited. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3-Methyl Isoquinolines. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved January 19, 2026, from [Link]
-
Halogenation of 8-methyl quinoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
8-(Bromomethyl)quinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999). Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet. (2025). Mapei. Retrieved January 19, 2026, from [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 8-(Bromomethyl)isoquinoline hydrobromide | CymitQuimica [cymitquimica.com]
- 6. 8-(Bromomethyl)isoquinoline hydrobromide | 1215541-16-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]
- 9. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
